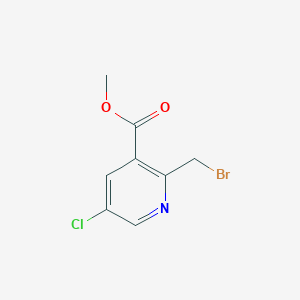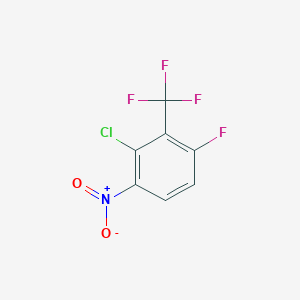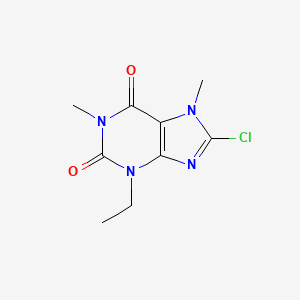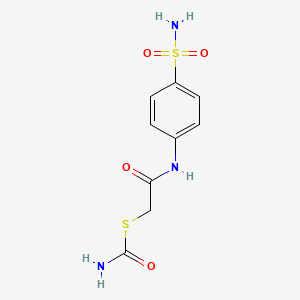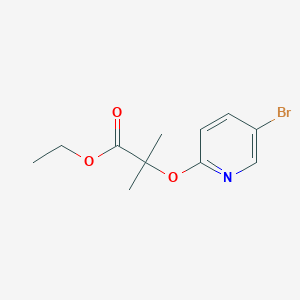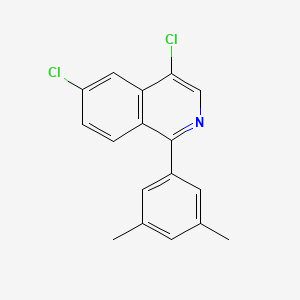
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline is a chemical compound with the molecular formula C₁₇H₁₃Cl₂N and a molecular weight of 302.2 g/mol . This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to an isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenylamine and 4,6-dichloroisoquinoline.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol (EtOH) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to scale up the synthesis.
化学反応の分析
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.
科学的研究の応用
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline can be compared with other isoquinoline derivatives, such as :
4,6-Dichloro-1,3,5-triazin-2-yl-phenylcarbamoyl sulfamic acid: This compound also contains chlorine atoms and an aromatic ring but differs in its core structure and functional groups.
4,6-Dichloro-1,3,5-triazin-2-yl-thiocarbamic acid O-isopropyl ester: Similar in having chlorine atoms, this compound has different substituents and applications.
4,6-Dichloro-1,3,5-triazin-2-yl-carbonochloridimidic acid ethyl ester: Another related compound with chlorine atoms, used in different chemical reactions and applications.
特性
分子式 |
C17H13Cl2N |
|---|---|
分子量 |
302.2 g/mol |
IUPAC名 |
4,6-dichloro-1-(3,5-dimethylphenyl)isoquinoline |
InChI |
InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)17-14-4-3-13(18)8-15(14)16(19)9-20-17/h3-9H,1-2H3 |
InChIキー |
PUFUMWBNIQYDCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=NC=C(C3=C2C=CC(=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
